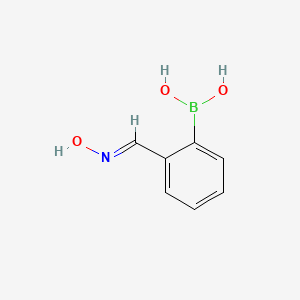
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid
描述
Boronic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Protocols for the synthesis of substituted 2H-chromenes from α,β-unsaturated carbonyls and phenols are described .
Molecular Structure Analysis
Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group .
Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .
Physical And Chemical Properties Analysis
Boronic acids have a rich, fascinating, and complex structural chemistry, especially related to clusters, cages, complexes, and anions associated with B–O and B–N containing systems . The estimated recovery values of the boronic acids were ranged from 97.1 to 105.7%, and precision, expressed as relative standard deviation, was below 2.0% and the linearity R2 was 0.98 based on UV response .
科研应用
Synthesis and Structure Analysis : Boronic acids, including phenylboronic acids, act as synthetic intermediates and building blocks in various fields like medicine, agriculture, and industrial chemistry. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into a boronic acid may offer new application opportunities (R. Zhang et al., 2017).
Inhibition of Class C Beta-Lactamases : Aromatic boronic acids are known as reversible inhibitors of class C beta-lactamases. This property makes them relevant in the context of certain bacterial enzymes, potentially offering pathways for therapeutic applications (T. Beesley et al., 1983).
Carbohydrate Binding : Boronic acids have shown effectiveness in binding carbohydrates under physiologically relevant conditions. This property could be exploited in the design of receptors and sensors for cell-surface glycoconjugates, which has implications in medical diagnostics and biochemistry (Meenakshi Dowlut & D. Hall, 2006).
Catalytic Applications : Boronic acids, including phenylboronic acids, have been utilized as catalysts in various organic reactions. They can activate hydroxy functional groups under mild conditions, enabling transformations like the formation of amides, cycloadditions, and conjugate additions (D. Hall, 2019).
Fluorescent Chemosensors : Boronic acids interact with cis-1,2- or 1,3-diol to form complexes that can be used as fluorescent sensors. This property is utilized for the detection of carbohydrates and bioactive substances, important for disease prevention, diagnosis, and treatment (S. Huang et al., 2012).
Glucose Sensing : Phenylboronic acids, when incorporated into certain polymers, can respond to glucose levels, which is beneficial for glucose-sensing devices. This application is particularly relevant for monitoring blood glucose levels in physiological conditions (A. Kikuchi et al., 1996).
Safety And Hazards
未来方向
The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences . The diversity of DBA molecules and applied sensing strategies remains limited .
性质
IUPAC Name |
[2-[(E)-hydroxyiminomethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCRKQPGFIHQC-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=NO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=CC=C1/C=N/O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726023 | |
| Record name | {2-[(E)-(Hydroxyimino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid | |
CAS RN |
859160-67-1 | |
| Record name | {2-[(E)-(Hydroxyimino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



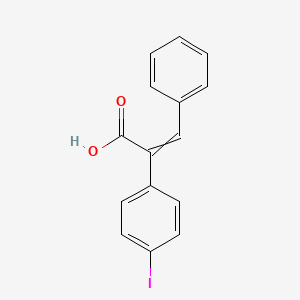
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
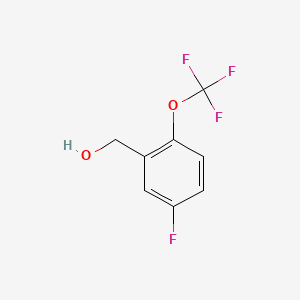
![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)
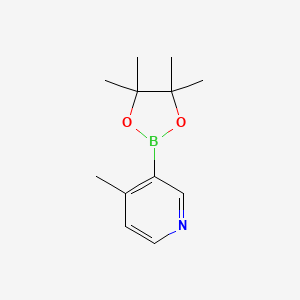
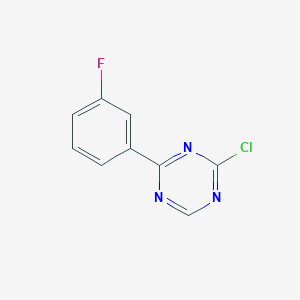
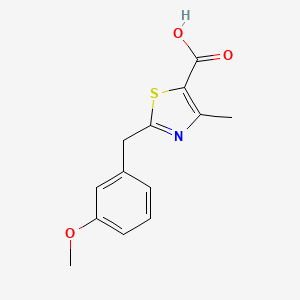
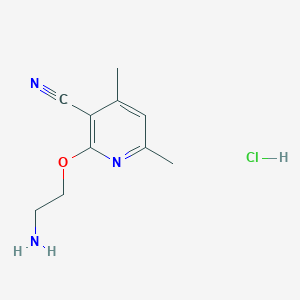
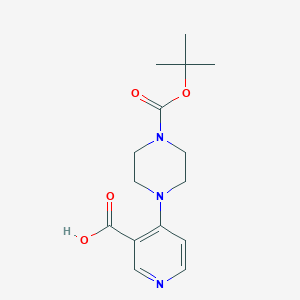
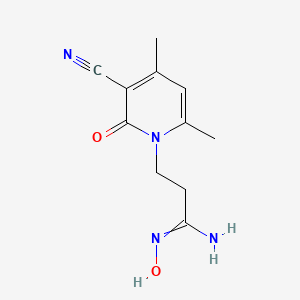
![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
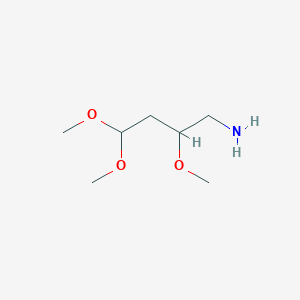
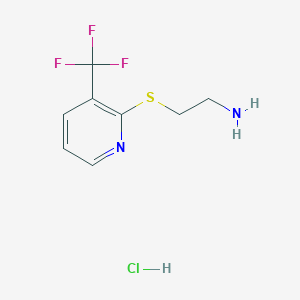
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)